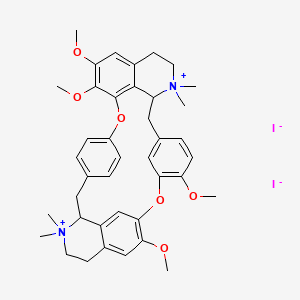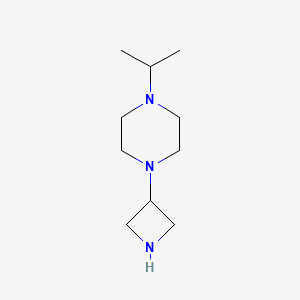
1-(Azetidin-3-yl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-4-isopropylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-isopropylpiperazine can be achieved through various methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines. Another method involves aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the synthetic routes mentioned above.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Azetidin-3-yl)-4-isopropylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use as a pharmacophore in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 1-(Azetidin-3-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Piperazine: A six-membered ring containing two nitrogen atoms.
Pyrrolidine: A five-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
1-(Azetidin-3-yl)-4-isopropylpiperazine is unique due to its combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-9(2)12-3-5-13(6-4-12)10-7-11-8-10/h9-11H,3-8H2,1-2H3 |
InChIキー |
AXSNQRWKCSOONU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCN(CC1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


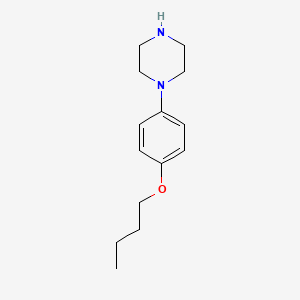


![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)
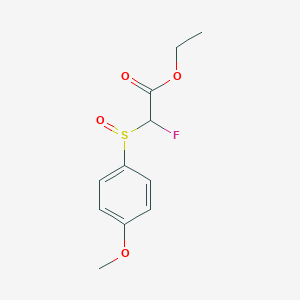

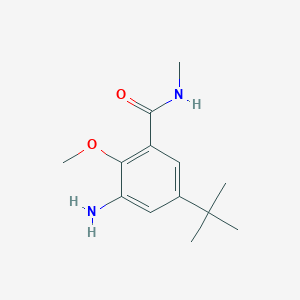
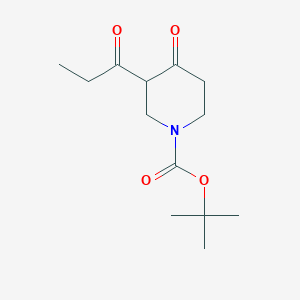
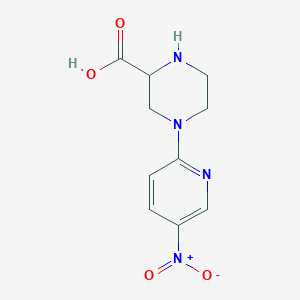

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

